N-Methyl-L-aminopropanoicacid

Description

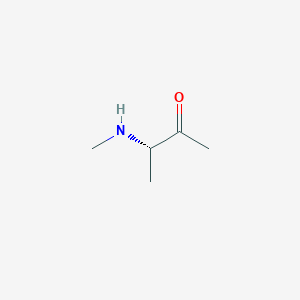

N-Methyl-L-aminopropanoic acid, systematically named N-Methyl-L-alanine, is a non-proteinogenic α-amino acid derivative. It is characterized by a methyl group (-CH₃) substituted on the nitrogen atom of the alanine backbone, resulting in the molecular formula C₄H₉NO₂ . Key identifiers include:

- CAS Number: 3913-67-5

- PubChem ID: 5288725

- Classification: Alanine derivative under the broader category of α-amino acids and analogues .

Structurally, it retains the carboxylic acid (-COOH) and amino (-NH₂) groups of alanine but features a secondary amine due to the N-methyl substitution. This modification reduces its hydrogen-bonding capacity compared to L-alanine, influencing its solubility and reactivity. The compound is commercially available in high purity (98%) for research applications .

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(3S)-3-(methylamino)butan-2-one |

InChI |

InChI=1S/C5H11NO/c1-4(6-3)5(2)7/h4,6H,1-3H3/t4-/m0/s1 |

InChI Key |

RJTZBWCQBVOWGL-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)C)NC |

Canonical SMILES |

CC(C(=O)C)NC |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

Chemical synthesis of N-methylated amino acids often involves the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base. However, these methods can suffer from low stereoselectivity and yield issues.

Biocatalytic Approaches

Biocatalytic methods utilize enzymes to introduce the methyl group. For example, a one-step fermentative process using whole-cell biocatalysts has been developed for producing N-methyl-L-alanine from sugars and methylamine. This approach offers advantages in terms of efficiency and stereoselectivity.

Reductive Amination

Reductive amination is another method used to synthesize N-substituted amino acids. This involves the reaction of an aldehyde with an amine in the presence of a reducing agent.

Challenges and Considerations

- Stereoselectivity : Ensuring the correct stereochemistry is crucial for biological activity.

- Yield and Efficiency : Chemical methods often suffer from low yields and require expensive co-factor regeneration.

- Scalability : Biocatalytic methods can offer better scalability and efficiency for industrial production.

Data and Research Findings

While specific data for N-Methyl-L-aminopropanoic acid is limited, the following table summarizes general challenges and advantages of different synthesis methods for N-methylated amino acids:

| Method | Advantages | Challenges |

|---|---|---|

| Chemical Synthesis | Well-established protocols, widely available reagents | Low stereoselectivity, low yields, expensive co-factor regeneration |

| Biocatalytic Approaches | High stereoselectivity, efficient, scalable | Requires specific enzymes and conditions |

| Reductive Amination | Versatile for various N-substitutions | Requires specific reducing agents and conditions |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-aminopropanoicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Methyl-L-aminopropanoicacid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Methyl-L-aminopropanoicacid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

N-Methylproline

- Structural Impact: The pyrrolidine ring in N-Methylproline imposes conformational rigidity, unlike the linear backbone of N-Methyl-L-aminopropanoic acid. This makes it valuable in designing peptides with stable secondary structures .

- Hydrogen Bonding: The cyclic structure reduces solvent accessibility, decreasing solubility in polar solvents compared to N-Methyl-L-aminopropanoic acid.

N-Acetyl-L-proline

- Functional Groups: Acetylation of the amine increases lipophilicity, enhancing membrane permeability. This contrasts with N-Methyl-L-aminopropanoic acid, where the methyl group only moderately affects hydrophobicity .

Fmoc-L-Asp-NH₂

- Synthetic Utility: The Fmoc (fluorenylmethyloxycarbonyl) group enables selective deprotection in peptide synthesis, a feature absent in N-Methyl-L-aminopropanoic acid. Its larger molecular weight (354.36 vs. 119.12 g/mol) also impacts purification workflows .

N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine

- Complex Substituents: The sulfoacetyl group enhances water solubility, while the aromatic substituents introduce steric hindrance. Such modifications expand applications in surfactants or agrochemicals, unlike the simpler N-Methyl-L-aminopropanoic acid .

Research and Industrial Relevance

N-Methyl-L-aminopropanoic acid is primarily used in peptide engineering to introduce methyl groups without steric bulk, preserving backbone flexibility . In contrast, derivatives like Fmoc-L-Asp-NH₂ and sulfoacetyl-modified analogues are tailored for specialized applications, such as peptide synthesis or industrial formulations .

Q & A

Q. What are the primary synthetic routes for N-Methyl-L-aminopropanoic acid, and how do researchers optimize yield while minimizing racemization?

N-Methyl-L-aminopropanoic acid is synthesized via three main strategies:

- Reductive amination : Reacting L-aminopropanoic acid with formaldehyde under reducing conditions.

- N-Methylation by alkylation : Using methyl halides or methyl sulfates in basic media.

- Reductive ring-opening of 5-oxazolidinones : A method pioneered by Freidinger et al., which avoids racemization by employing a triethylsilane/TFA mixture . Optimization involves controlling reaction temperature (typically 0–25°C), pH (neutral to slightly basic), and solvent polarity (e.g., DCM or THF). Racemization is minimized by avoiding harsh acidic/basic conditions and using chiral catalysts where necessary .

Q. How is the purity and stereochemical integrity of N-Methyl-L-aminopropanoic acid validated in synthetic workflows?

Key analytical methods include:

- Chiral HPLC : To confirm enantiomeric excess (≥98% for pharmaceutical-grade synthesis).

- NMR spectroscopy : H and C NMR to verify methyl group incorporation and absence of byproducts.

- Mass spectrometry (MALDI-ToF) : For molecular weight confirmation and detection of oligomerization side products .

- Polarimetry : To assess optical rotation consistency with L-configuration standards .

Q. What are the critical physicochemical properties of N-Methyl-L-aminopropanoic acid relevant to its behavior in aqueous systems?

- pKa values : The α-carboxyl group (pKa ≈ 2.1) and α-amino group (pKa ≈ 9.8) dictate ionization states across physiological pH ranges.

- LogP : Estimated at −1.2, indicating high hydrophilicity.

- Thermal stability : Decomposes above 200°C, requiring low-temperature storage for long-term stability .

Advanced Research Questions

Q. How do steric and electronic effects of the N-methyl group influence the polymerization of N-Methyl-L-aminopropanoic acid derivatives?

The N-methyl group increases steric hindrance, slowing ring-opening polymerization (ROP) kinetics of α-substituted N-carboxyanhydrides (αNNCAs). For example:

- Initiator choice : Bulky initiators (e.g., hexamethyldisilazane) reduce chain termination rates.

- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states, enhancing polymerization efficiency.

- Molecular weight control : Achieved via monomer-to-initiator ratios (Mn = 5–20 kDa, Đ = 1.1–1.5) .

Q. What contradictions exist in reported biological activities of N-Methyl-L-aminopropanoic acid, and how can experimental design resolve them?

Discrepancies arise in studies of its neuroprotective effects:

- In vitro vs. in vivo : Conflicting results on glutamate receptor modulation may stem from metabolite interference in vivo.

- Dose-dependent effects : Low doses (µM range) show antioxidant activity, while high doses (mM) induce oxidative stress. Resolution requires standardized models (e.g., primary neuron cultures + LC-MS metabolite profiling) and dose-response matrices .

Q. What strategies mitigate aggregation during solid-phase peptide synthesis (SPPS) using N-Methyl-L-aminopropanoic acid residues?

Aggregation is reduced by:

- Pseudoproline dipeptides : Incorporating N-Methyl-L-aminopropanoic acid with oxazolidine derivatives.

- Microwave-assisted SPPS : Enhanced coupling efficiency (95–99%) at 50°C with HATU/DIPEA activation.

- Side-chain anchoring : Using trityl resins to minimize steric clashes during elongation .

Methodological Notes

- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., CD spectroscopy for secondary structure vs. GPC for molecular weight distributions) .

- Experimental design : Employ design of experiments (DoE) to optimize synthetic parameters (e.g., Taguchi methods for ROP condition screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.